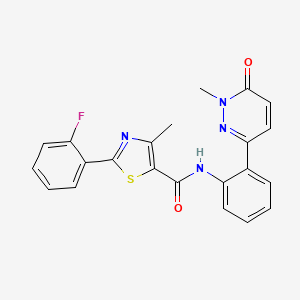![molecular formula C13H8ClF3N4 B2750516 1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 871547-71-6](/img/structure/B2750516.png)
1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a promising candidate for cancer treatment .
作用機序
- CDK2 (Cyclin-Dependent Kinase 2) : CDK2 is a key enzyme involved in cell cycle regulation. It forms complexes with cyclins and plays a crucial role in cell division, especially during the G1/S transition. CDK2 promotes cell cycle progression by phosphorylating downstream substrates .
- Apoptosis Induction : The compound triggers apoptosis (programmed cell death) within cancer cells, leading to their elimination .
- Apoptotic Pathways : Activation of apoptotic pathways involves caspases, Bcl-2 family proteins, and mitochondrial signaling. The compound modulates these pathways, promoting cell death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is an enzyme that plays a crucial role in cell proliferation, making it a target for cancer treatment .
Cellular Effects
In cellular studies, 1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to inhibit cell growth and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of 1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine involves its interaction with CDK2. It fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction inhibits the enzymatic activity of CDK2, thereby affecting cell proliferation .
Temporal Effects in Laboratory Settings
Its significant cytotoxic activities against various cell lines suggest potential long-term effects on cellular function .
準備方法
The synthesis of 1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine involves several steps. One common method includes the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . Industrial production methods often utilize similar synthetic routes but on a larger scale, optimizing reaction conditions to ensure high yield and purity.
化学反応の分析
1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolo[3,4-d]pyrimidine oxides, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its role as a CDK2 inhibitor makes it a candidate for developing new anticancer drugs.
類似化合物との比較
1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also act as CDK2 inhibitors and have shown promising anticancer activity.
Thioglycoside derivatives: These compounds have been designed as novel CDK2 targeting agents and have demonstrated significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific chemical structure, which allows for effective CDK2 inhibition and potential therapeutic applications in cancer treatment.
特性
IUPAC Name |
1-benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4/c14-10-9-6-18-21(7-8-4-2-1-3-5-8)11(9)20-12(19-10)13(15,16)17/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITCFKGWYDMNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC(=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
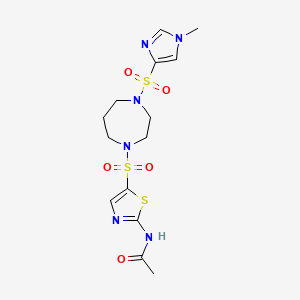
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2750434.png)
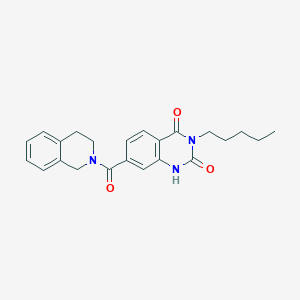
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2750436.png)
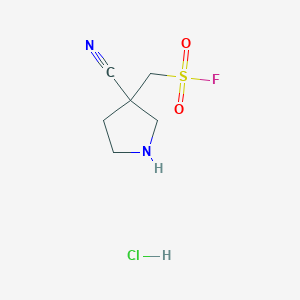
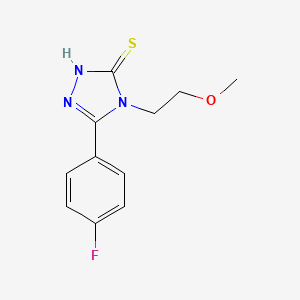
![1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one](/img/structure/B2750442.png)

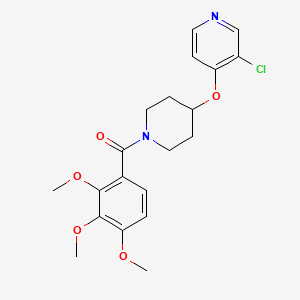
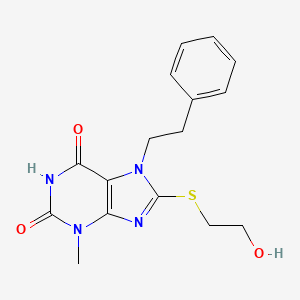
![ethyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2750450.png)
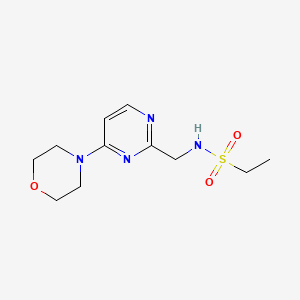
![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2750453.png)
